molecular formula C14H19NO5 B3087804 2-(4-Methoxybenzyl)pyrrolidine oxalate CAS No. 1177347-57-7

2-(4-Methoxybenzyl)pyrrolidine oxalate

Cat. No.: B3087804
CAS No.: 1177347-57-7
M. Wt: 281.3 g/mol
InChI Key: AKKPCXDKRAXWLL-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)pyrrolidine oxalate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C14H19NO5 and a molecular weight of 281.31 g/mol . The compound is typically found as a pale-yellow to yellow-brown solid and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)pyrrolidine oxalate involves the reaction of 4-methoxybenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions typically include:

    Base: Commonly used bases include sodium hydroxide or potassium carbonate.

    Solvent: The reaction is often carried out in an organic solvent such as dichloromethane or toluene.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)pyrrolidine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxybenzyl)pyrrolidine oxalate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)pyrrolidine oxalate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can bind to certain enzymes, altering their activity and affecting biochemical pathways.

    Modulate Receptors: The compound may interact with cellular receptors, influencing signal transduction and cellular responses.

    Pathway Involvement: It is involved in various metabolic and signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

2-(4-Methoxybenzyl)pyrrolidine oxalate can be compared with other similar compounds, such as:

    2-(4-Methoxybenzyl)pyrrolidine: This compound lacks the oxalate group and may exhibit different chemical and biological properties.

    4-Methoxybenzylamine: A simpler compound that shares the methoxybenzyl group but differs in its overall structure and reactivity.

    Pyrrolidine Derivatives: Various pyrrolidine derivatives with different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.C2H2O4/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11;3-1(4)2(5)6/h4-7,11,13H,2-3,8-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKPCXDKRAXWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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